molecular formula C15H19N3O4S B2714830 N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034481-56-4

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2714830
CAS No.: 2034481-56-4
M. Wt: 337.39
InChI Key: DBCSLEUXGSCOEB-UHFFFAOYSA-N
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Description

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 2034481-56-4) is a high-purity chemical compound supplied for research and development purposes. This oxalamide derivative features a distinct molecular structure with a thiophene ring and a 5-methylisoxazole group, giving it potential as a valuable building block in medicinal chemistry and drug discovery research . Its molecular formula is C15H19N3O4S, and it has a molecular weight of 337.39 g/mol . The compound's structure, which includes multiple hydrogen bond donors and acceptors, suggests it may be of interest in the study of molecular interactions and as a precursor in synthetic organic chemistry . This product is intended for use in laboratory research only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-10-9-13(18-22-10)17-15(21)14(20)16-6-4-11(5-7-19)12-3-2-8-23-12/h2-3,8-9,11,19H,4-7H2,1H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCSLEUXGSCOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and isoxazole intermediates, followed by their coupling through an oxalamide linkage.

    Thiophene Intermediate Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Isoxazole Intermediate Synthesis: The isoxazole ring can be prepared through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

    Coupling Reaction: The final step involves the coupling of the thiophene and isoxazole intermediates with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Bromine (Br2), acetic acid as solvent.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of brominated thiophene derivatives.

Scientific Research Applications

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene and isoxazole rings make this compound a candidate for use in organic electronics and conductive polymers.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The thiophene and isoxazole rings can participate in electron delocalization, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide derivatives are widely explored due to their versatility in drug design. Below is a detailed comparison of the target compound with analogs from the evidence, focusing on structural features, safety, and metabolic pathways.

Structural Analogues and Functional Groups
Compound Name Key Substituents Core Similarities/Differences
Target Compound Thiophene, 5-methylisoxazole, hydroxylated pentyl chain Oxalamide core with heterocyclic and aliphatic substituents
N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Dimethoxyphenyl, pyridylethyl Aromatic/heterocyclic substituents; lacks hydroxyl group
N1-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}-N2-(5-phenyl-1H-pyrazol-3-yl)oxalamide Piperazine, dichlorophenyl, pyrazole Bulky substituents; chlorine atoms enhance lipophilicity
Thiazol-5-ylmethyl derivatives Thiazole, hydroxyhexane, phenyl groups Similar heterocyclic motifs; longer aliphatic chains

Key Observations :

  • Unlike the dichlorophenyl-piperazine analog , the target lacks halogen atoms, which may reduce toxicity risks but also lower lipophilicity.

Metabolism Insights :

  • Oxalamides generally undergo hydrolysis to form primary amines and carboxylic acids, followed by oxidation of aromatic/heterocyclic rings (e.g., thiophene → sulfoxides) .
  • The hydroxyl group in the target compound may facilitate glucuronidation, enhancing excretion and reducing bioaccumulation risks compared to non-hydroxylated analogs .
Pharmacological Potential (Inferred)
  • Thiazole- and isoxazole-containing oxalamides (e.g., ) are reported in protease inhibitor patents, suggesting the target compound could interact with enzyme active sites via hydrogen bonding (amide/hydroxyl) and hydrophobic interactions (heterocycles) .
  • Compared to the piperazine-containing analog in , the target compound’s shorter chain and lack of basic nitrogen may limit CNS penetration but improve solubility .

Biological Activity

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Oxalamide moiety : Known for its ability to form hydrogen bonds, enhancing biological interactions.

The molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S, indicating the presence of various functional groups that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of thiophene and isoxazole intermediates .
  • Coupling reactions to form the final oxalamide structure using reagents like EDCI or DCC for efficient coupling.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thiophene and isoxazole are known for their effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar functional groups have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of oxalamide derivatives against common pathogens. The results indicated that certain derivatives, structurally related to our compound, exhibited minimum inhibitory concentrations (MICs) as low as 40 µg/mL against resistant strains .
  • Anti-inflammatory Research : In vivo models demonstrated that similar compounds reduced edema in rat paw models, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is hypothesized to involve:

  • Binding to specific receptors or enzymes , leading to modulation of biochemical pathways.
  • Interference with cellular processes , such as protein synthesis or cell signaling pathways, particularly in microbial cells.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundThiophene, IsoxazoleAntimicrobial, Anti-inflammatory
N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamideChlorine & Fluorine substituentsEnhanced antimicrobial properties
4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamideSulfonamide groupAntimicrobial

Q & A

Basic: What are the standard synthetic routes for N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and what reaction conditions are critical?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the hydroxyalkyl-thiophene intermediate via nucleophilic substitution or Grignard reactions.
  • Step 2 : Activation of the oxalamide core using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., THF or DMF) under inert atmospheres .
  • Step 3 : Purification via silica gel chromatography or recrystallization to isolate the final product.
    Critical conditions include temperature control (0–25°C for coupling), moisture-free environments, and stoichiometric precision to minimize side reactions .

Advanced: How can reaction yields and regioselectivity be optimized during large-scale synthesis?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield .
  • Microwave-assisted synthesis : Accelerates reaction times while improving regioselectivity in heterocyclic coupling steps .
  • In-line analytics : Use of HPLC-MS to monitor intermediates and adjust conditions dynamically .

Basic: Which analytical techniques are most reliable for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm backbone connectivity and functional groups (e.g., hydroxy, thiophene protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, though requires high-quality single crystals .

Advanced: How can computational methods predict biological target interactions?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., kinases) using crystal structures from the PDB .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO) to rationalize reactivity or binding affinity .
  • Molecular Dynamics (MD) : Models conformational stability in solvated environments over nanosecond timescales .

Basic: What assays are suitable for preliminary biological activity screening?

  • In vitro binding assays : Fluorescence polarization or SPR to measure affinity for targets like GPCRs or enzymes .
  • Cell viability assays : MTT or ATP-lite to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinetic assays (e.g., spectrophotometric monitoring) for IC50_{50} determination .

Advanced: How can stability under physiological conditions be systematically evaluated?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions, followed by HPLC analysis .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage protocols .
  • pH-solubility profiling : Use shake-flask methods with buffers (pH 1–10) to predict bioavailability .

Basic: What are the key considerations for designing mechanistic studies?

  • Target engagement : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Kinetic isotope effects : Probe catalytic mechanisms in enzyme inhibition .

Advanced: How do steric/electronic factors influence regioselectivity in oxalamide formation?

  • Steric effects : Bulky substituents on the thiophene or isoxazole moieties favor coupling at less hindered sites .
  • Electronic effects : Electron-withdrawing groups (e.g., -CN) on the phenyl ring direct amide bond formation via resonance stabilization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups, improving regiocontrol .

Basic: How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or isoxazole (e.g., 5-methyl vs. 5-phenyl) groups .
  • Bioisosteric replacement : Substitute the hydroxyethyl chain with sulfonamide or ester linkages to assess potency changes .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity .

Advanced: What integrated strategies are recommended for toxicity profiling?

  • In vitro panels : Include hERG inhibition (patch-clamp), Ames test (mutagenicity), and hepatocyte CYP450 inhibition .
  • Zebrafish models : Acute toxicity (LC50_{50}) and teratogenicity screening for rapid in vivo insights .
  • Metabolite identification : Incubate with liver microsomes and profile via UPLC-QTOF to detect reactive intermediates .

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